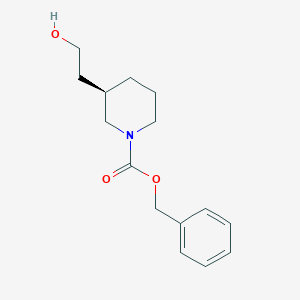
Phosphoric acid, diethyl propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl propyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from phosphoric acid and contains diethyl and propyl groups attached to the phosphorus atom. Esters of phosphoric acid are of significant importance in biochemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl propyl ester can be synthesized through the reaction of phosphoric acid with diethyl and propyl alcohols. The reaction typically requires an acid catalyst such as sulfuric acid or aluminum chloride and is carried out under controlled temperature conditions to ensure the desired ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosphoric acid is reacted with diethyl and propyl alcohols in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from other by-products. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl propyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphoric acid derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl and propyl alcohols.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, diethyl propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in biochemical studies involving phosphorylation processes.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl propyl ester involves its ability to participate in phosphorylation reactions. The ester can donate its phosphate group to various substrates, thereby modifying their chemical properties and biological activities. This process is crucial in many biochemical pathways, including energy transfer and signal transduction .
Comparison with Similar Compounds
Phosphoric acid, diethyl propyl ester can be compared with other esters of phosphoric acid, such as:
- Phosphoric acid, diethyl methyl ester
- Phosphoric acid, diethyl ethyl ester
- Phosphoric acid, diethyl butyl ester
Uniqueness
This compound is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties make it suitable for particular applications where other esters may not be as effective .
Conclusion
This compound is a versatile compound with significant importance in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable reagent and component in numerous applications.
Properties
CAS No. |
814-22-2 |
|---|---|
Molecular Formula |
C7H17O4P |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
diethyl propyl phosphate |
InChI |
InChI=1S/C7H17O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h4-7H2,1-3H3 |
InChI Key |
IHPUVAUZMHQZSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)

![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)






![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)
![[3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12103810.png)

